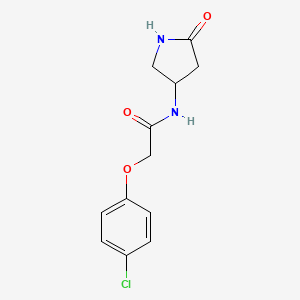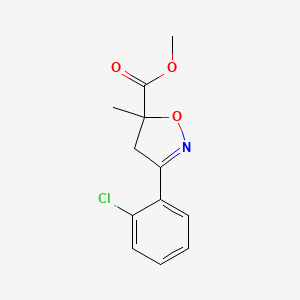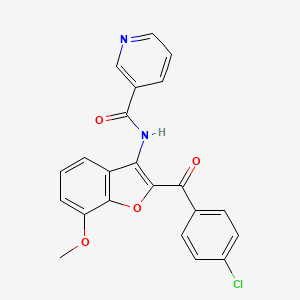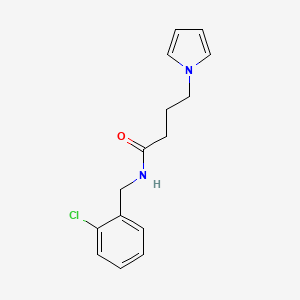
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H13ClN2O3 and its molecular weight is 268.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, such as 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide, can lead to the synthesis of various imidazole derivatives. This process is facilitated by the use of phosphoryl chloride and allows for the introduction and modification of substituents, enhancing the compound's versatility for chemical synthesis (Kavina, Sizov, & Yakovlev, 2018).
Potential in Pharmacological Research
- Research has shown that derivatives of acetamides, including those related to this compound, have been investigated for their antibacterial and anti-enzymatic potentials. This highlights the compound's relevance in the development of new pharmaceutical agents (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Applications in Molecular Docking and Biological Potentials
- Molecular docking studies of acetamide derivatives, including those structurally similar to this compound, indicate their potential in rational drug design. These compounds demonstrate significant interactions with target proteins, underscoring their importance in the development of new therapeutic agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Role in Learning and Memory Enhancement
- A specific derivative of this compound has been studied for its effects on learning and memory ability in mice. This suggests potential applications in neuroscience and cognitive research, particularly in exploring treatments for memory impairment (Yu Wen-guo, 2011).
Inhibitory Effects on Enzymes and Anti-bacterial Properties
- Several studies have investigated the antibacterial and enzyme inhibition properties of acetamide derivatives. This research is crucial for developing new antibacterial agents and understanding enzyme mechanisms, which can be applicable in various therapeutic contexts (Siddiqui, Abbasi, Aziz‐ur‐Rehman, Irshad, Shahzad, Ashraf, Ahmad, Lodhi, Ismail, & Akhtar, 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFASLJVHMMQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)




![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)
![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)

![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

